N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide and related compounds has been extensively studied. Crystal structure determination by X-ray diffraction reveals details about bond lengths, angles, and molecular conformations. These studies help in understanding the spatial arrangement and the intermolecular interactions that govern the compound's stability and reactivity (Dian He et al., 2014); (F. Iwasaki et al., 1988).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as hydrogenation, esterification, and condensation, influenced by its functional groups. The reactivity under different conditions helps in the derivation of numerous derivatives with varied biological and chemical properties. The synthesis process and subsequent reactions are critical for tailoring the compound for specific applications (P. Ravichandiran et al., 2015).
Physical Properties Analysis
The physical properties of this compound include solubility, melting point, and crystalline form. These characteristics are essential for understanding the compound's behavior in different environments and for its formulation in various applications. X-ray crystallography provides insights into the compound's crystalline structure and stability under various conditions (Roxanne Jackson et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different chemical environments, and the presence of functional groups, define the potential applications and safety of this compound. Studies on its reactions with various reagents and under different conditions provide valuable information for its application in chemical synthesis and other industrial processes (Sadegh Khazalpour, D. Nematollahi, 2015).
properties
IUPAC Name |
2-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQLHVHHBREJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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